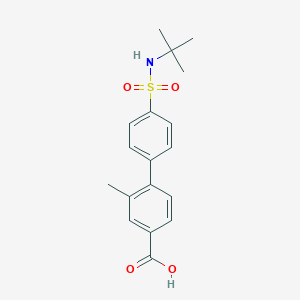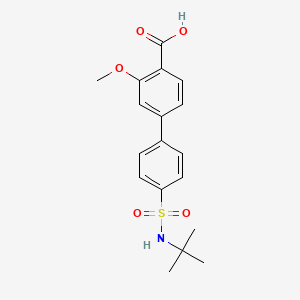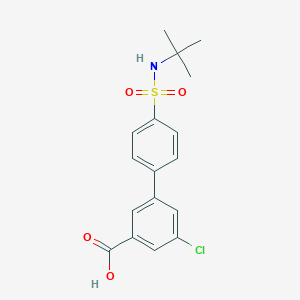
3-(4-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid (5-FBA) is a synthetic compound commonly used in scientific research. It is a fluorinated benzoic acid that is used as a reagent in organic synthesis and as a fluorescent probe in biochemistry and molecular biology research. 5-FBA is a useful compound for a variety of lab experiments due to its unique properties, such as its ability to absorb light, its low toxicity, and its relatively low cost.
Mécanisme D'action
3-(4-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95% works by absorbing light in the visible range of the spectrum. This light is then emitted as fluorescence, which can be detected using a microscope or other imaging device. The intensity of the fluorescence is dependent on the pH of the solution, allowing researchers to measure the pH of a sample.
Biochemical and Physiological Effects
3-(4-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95% has been shown to be non-toxic to cells and tissues, making it a safe reagent for laboratory experiments. It has also been shown to have no effect on the biochemical or physiological processes of cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-(4-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95% in lab experiments is its low cost and low toxicity. Additionally, its ability to absorb light and emit fluorescence makes it a useful tool for studying the structure and function of proteins. The main limitation of 3-(4-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95% is its relatively low sensitivity, which makes it difficult to detect small changes in pH.
Orientations Futures
Future research on 3-(4-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95% could focus on improving its sensitivity, as well as its ability to detect small changes in pH. Additionally, research could focus on developing new applications for 3-(4-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95%, such as using it to study the effects of environmental pollutants on the environment. Finally, research could focus on developing new synthetic methods for producing 3-(4-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95%, such as using green chemistry techniques.
Méthodes De Synthèse
3-(4-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95% can be synthesized from 4-t-butylsulfamoylphenol and 5-fluorobenzoic acid through a reaction involving a Friedel-Crafts acylation. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, at a temperature of about 180°C. The reaction is typically completed in about one hour.
Applications De Recherche Scientifique
3-(4-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95% has many applications in scientific research. It is used as a fluorescent probe to detect changes in pH in cells and tissues, and to study the structure and function of proteins. It is also used in organic synthesis as a reagent in the synthesis of other compounds, such as dyes and pharmaceuticals. In addition, 3-(4-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95% is used to study the effect of environmental pollutants on the environment.
Propriétés
IUPAC Name |
3-[4-(tert-butylsulfamoyl)phenyl]-5-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4S/c1-17(2,3)19-24(22,23)15-6-4-11(5-7-15)12-8-13(16(20)21)10-14(18)9-12/h4-10,19H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQVQBWWVFUTQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-T-Butylsulfamoylphenyl)-5-fluorobenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














